1,3,3-Trifluoro-2,4,4-trimethoxycyclobut-1-ene
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Overview
Description
1,3,3-Trifluoro-2,4,4-trimethoxycyclobut-1-ene is a chemical compound characterized by its unique structure, which includes three fluorine atoms and three methoxy groups attached to a cyclobutene ring
Preparation Methods
The synthesis of 1,3,3-Trifluoro-2,4,4-trimethoxycyclobut-1-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of trifluoromethylated cyclobutene derivatives with methoxy reagents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve continuous synthesis processes to ensure efficiency and scalability .
Chemical Reactions Analysis
1,3,3-Trifluoro-2,4,4-trimethoxycyclobut-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Addition: The double bond in the cyclobutene ring can participate in addition reactions with halogens or hydrogen, forming dihalides or saturated compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,3,3-Trifluoro-2,4,4-trimethoxycyclobut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 1,3,3-Trifluoro-2,4,4-trimethoxycyclobut-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fluorine atoms and methoxy groups play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
1,3,3-Trifluoro-2,4,4-trimethoxycyclobut-1-ene can be compared with other similar compounds, such as:
1,3,3-Trifluoro-2,4,4-trimethoxycyclopent-1-ene: This compound has a similar structure but with a five-membered ring, which may result in different chemical reactivity and applications.
1,3,3-Trifluoro-2,4,4-trimethoxycyclohex-1-ene: The six-membered ring in this compound provides additional stability and potential for different industrial uses.
1,3,3-Trifluoro-2,4,4-trimethoxycyclohept-1-ene: With a seven-membered ring, this compound may exhibit unique properties and applications compared to its smaller-ring counterparts.
The uniqueness of this compound lies in its specific ring size and substitution pattern, which confer distinct chemical and physical properties.
Properties
CAS No. |
61682-15-3 |
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Molecular Formula |
C7H9F3O3 |
Molecular Weight |
198.14 g/mol |
IUPAC Name |
1,3,3-trifluoro-2,4,4-trimethoxycyclobutene |
InChI |
InChI=1S/C7H9F3O3/c1-11-5-4(8)7(12-2,13-3)6(5,9)10/h1-3H3 |
InChI Key |
QQYWREWJAHAJHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(C1(F)F)(OC)OC)F |
Origin of Product |
United States |
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